molecular formula C24H28N2O B12629763 2-(2-Tert-butylphenoxy)-n-(3-phenylpropyl)pyridin-3-amine CAS No. 918343-10-9

2-(2-Tert-butylphenoxy)-n-(3-phenylpropyl)pyridin-3-amine

Cat. No.: B12629763
CAS No.: 918343-10-9
M. Wt: 360.5 g/mol
InChI Key: XHYPQENXOGLISA-UHFFFAOYSA-N
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Description

2-(2-Tert-butylphenoxy)-n-(3-phenylpropyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butylphenoxy)-n-(3-phenylpropyl)pyridin-3-amine typically involves the following steps:

    Formation of 2-Tert-butylphenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a base.

    Etherification: The 2-Tert-butylphenol is then reacted with 3-bromopyridine in the presence of a base to form 2-(2-Tert-butylphenoxy)pyridine.

    Amine Introduction: The final step involves the reaction of 2-(2-Tert-butylphenoxy)pyridine with 3-phenylpropylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butylphenoxy)-n-(3-phenylpropyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: May serve as a lead compound in drug discovery for targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals or as a component in materials science.

Mechanism of Action

The mechanism of action for 2-(2-Tert-butylphenoxy)-n-(3-phenylpropyl)pyridin-3-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Tert-butylphenoxy)pyridine: Lacks the 3-phenylpropylamine moiety.

    3-Phenylpropylamine: Lacks the pyridine and tert-butylphenoxy groups.

    Pyridine derivatives: Various derivatives with different substituents on the pyridine ring.

Uniqueness

2-(2-Tert-butylphenoxy)-n-(3-phenylpropyl)pyridin-3-amine is unique due to the combination of the tert-butylphenoxy group, the pyridine ring, and the 3-phenylpropylamine moiety. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

CAS No.

918343-10-9

Molecular Formula

C24H28N2O

Molecular Weight

360.5 g/mol

IUPAC Name

2-(2-tert-butylphenoxy)-N-(3-phenylpropyl)pyridin-3-amine

InChI

InChI=1S/C24H28N2O/c1-24(2,3)20-14-7-8-16-22(20)27-23-21(15-10-18-26-23)25-17-9-13-19-11-5-4-6-12-19/h4-8,10-12,14-16,18,25H,9,13,17H2,1-3H3

InChI Key

XHYPQENXOGLISA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NCCCC3=CC=CC=C3

Origin of Product

United States

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